

# An In-depth Technical Guide to Voclosporin (CAS Number: 117620-72-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Voclosporin, identified by CAS number 117620-72-1, is a novel calcineurin inhibitor (CNI) that serves as a potent immunosuppressant.[1] It is a semi-synthetic analog of cyclosporine A, distinguished by a structural modification at the amino acid 1 position, which results in enhanced action against calcineurin and greater metabolic stability.[1] Voclosporin is the first oral treatment specifically approved for lupus nephritis in the United States.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and relevant data for the scientific community.

## **Chemical and Physical Properties**

Voclosporin is a cyclic undecapeptide with a complex chemical structure.[3] Its properties are summarized in the table below.



| Property          | Value                                                                                                                                                                                                                                                                                                                                              | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 117620-72-1                                                                                                                                                                                                                                                                                                                                        | -         |
| Molecular Formula | C63H111N11O12                                                                                                                                                                                                                                                                                                                                      | [3]       |
| Molecular Weight  | 1214.646 g/mol                                                                                                                                                                                                                                                                                                                                     | [1]       |
| IUPAC Name        | (3S,6S,9S,12R,15S,18S,21S,2<br>4S,30S,33S)-30-Ethyl-33-<br>[(1R,2R,4E)-1-hydroxy-2-<br>methylhepta-4,6-dien-1-<br>yl]-1,4,7,10,12,15,19,25,28-<br>nonamethyl-6,9,18,24-<br>tetrakis(2-methylpropyl)-3,21-<br>di(propan-2-<br>yl)-1,4,7,10,13,16,19,22,25,28,<br>31-<br>undecaazacyclotritriacontane-<br>2,5,8,11,14,17,20,23,26,29,32-<br>undecone | [1]       |
| Appearance        | White to off-white film or powder                                                                                                                                                                                                                                                                                                                  | [4]       |
| Solubility        | Poorly soluble in water (< 0.1 g/L)                                                                                                                                                                                                                                                                                                                | [5]       |
| logP              | 8.6                                                                                                                                                                                                                                                                                                                                                | [5]       |
| рКа               | 13.32 ± 0.70                                                                                                                                                                                                                                                                                                                                       | [5]       |
| Isomerism         | Exists as cis- and trans-<br>isomers; the trans-isomer is<br>considered more potent.[6][3]                                                                                                                                                                                                                                                         |           |

## **Mechanism of Action**

Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a calcium-dependent phosphatase.[1][7] The mechanism involves several key steps:



- Complex Formation: Voclosporin binds to cyclophilin A, an intracellular protein, forming a heterodimeric complex.[1][7]
- Calcineurin Inhibition: This complex then binds to and inhibits calcineurin.[1][7]
- NFAT Dephosphorylation Blockade: The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[8][9]
- Inhibition of Cytokine Gene Transcription: As a result, NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2).[8][5]
- Suppression of T-cell Mediated Immune Response: The reduction in IL-2 and other cytokines leads to the suppression of T-cell activation and proliferation, thereby dampening the immune response.[5][10]

Beyond its effects on T-cells, voclosporin also appears to have a direct stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its anti-proteinuric effects in lupus nephritis.[5][10]





Click to download full resolution via product page

#### **Voclosporin's Mechanism of Action in T-Cells.**

## **Pharmacokinetics and Pharmacodynamics**

Voclosporin exhibits a predictable pharmacokinetic profile, which allows for its use without the need for routine therapeutic drug monitoring.[3]

| Parameter                         | Value                                                        | Reference |
|-----------------------------------|--------------------------------------------------------------|-----------|
| Bioavailability                   | ~25-30%                                                      | [11]      |
| Tmax (Time to peak concentration) | 1.5 hours (on an empty stomach)                              | [1][5]    |
| Cmax (Peak plasma concentration)  | 955.5 ng/mL                                                  | [5]       |
| AUC (Area under the curve)        | 7693.6 ng*h/mL                                               | [5]       |
| Volume of Distribution (Vd)       | 2,154 L                                                      | [1][5]    |
| Protein Binding                   | ~97%                                                         | [1][5]    |
| Metabolism                        | Extensively by CYP3A4 in the liver.[1][3]                    |           |
| Half-life (t½)                    | 25-36 hours (terminal)                                       | [3]       |
| Elimination                       | Primarily in feces (~88%) and a small amount in urine (~2%). |           |

Voclosporin demonstrates a strong correlation between its systemic concentration and the inhibition of calcineurin.[3] It is more potent than cyclosporine, with a lower concentration required to achieve a half-maximum immunosuppressive effect (CE50 of 50 ng/mL).[11][12]

## **Experimental Protocols**Synthesis of Voclosporin







A common synthetic route starts from cyclosporin A. A four-step process has been described with an overall yield of 50% and a purity of 98.8% by HPLC.[13]

#### General Workflow:

- Acetylation of Cyclosporin A: Cyclosporin A is treated with acetic anhydride and a base like pyridine with 4-dimethylaminopyridine (DMAP) in a suitable solvent to protect the hydroxyl group.[13][14]
- Ozonolysis: The acetylated cyclosporin A undergoes ozonolysis to cleave a double bond and form an aldehyde.[14]
- Olefin Synthesis: The diene side chain is introduced via a Peterson olefination or a similar method.[13][15]
- Deprotection: The acetyl protecting group is removed under basic conditions to yield voclosporin.[13][14]





Click to download full resolution via product page

**General Synthetic Workflow for Voclosporin.** 



### **Quantification in Human Whole Blood**

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is commonly used for the therapeutic drug monitoring of voclosporin.[16]

#### Protocol Outline:

- Sample Preparation: 100 μL of whole blood is subjected to protein precipitation using a solution of methanol, 0.2M ZnSO<sub>4</sub>, and a deuterated voclosporin internal standard.[16]
- Chromatography: The supernatant is injected onto a Zorbax SB-C8 column (2.1x12.5mm) at 60°C.[16] A water-acetonitrile mobile phase is used for washing, followed by a watermethanol mobile phase for elution.[16]
- Mass Spectrometry: Detection is performed using an API3000 mass spectrometer in multiple reaction monitoring mode.[16]
- Quantification: The analytical performance is typically assessed in the range of 1-200 ng/mL in whole blood.[16]

## Clinical Trial Protocol for Lupus Nephritis (AURORA 1 - Phase 3)

The AURORA 1 study was a pivotal trial that evaluated the efficacy and safety of voclosporin in patients with active lupus nephritis.[17][18]

#### Study Design:

- Type: Randomized, double-blind, placebo-controlled, multicenter, phase 3 trial.[17][18]
- Population: Patients with a diagnosis of lupus nephritis (Class III, IV, or V) confirmed by biopsy.[17]
- Intervention:
  - Voclosporin group: 23.7 mg voclosporin twice daily.[19]
  - Control group: Placebo twice daily.[19]



- Background Therapy: All patients received mycophenolate mofetil (MMF) and a rapidly tapered course of oral corticosteroids, following initial intravenous methylprednisolone.[17]
  [19]
- Primary Endpoint: Complete renal response at 52 weeks, defined by a urine protein-tocreatinine ratio (UPCR) of ≤0.5 mg/mg and stable renal function.[9][18]



Click to download full resolution via product page

**AURORA 1 Clinical Trial Workflow.** 

## **Clinical Efficacy and Safety**

In the AURORA 1 trial, the addition of voclosporin to standard-of-care therapy resulted in a statistically significant improvement in renal response rates compared to placebo.[18] The long-



term safety and efficacy were further evaluated in the AURORA 2 extension study, which showed that the benefits were maintained over three years of treatment.[20]

Key Adverse Events:

Common adverse reactions (>3%) include decreased glomerular filtration rate, hypertension, diarrhea, headache, anemia, and cough.[1] Voclosporin also carries a boxed warning for an increased risk of developing malignancies and serious infections.[1][2]

## Conclusion

Voclosporin represents a significant advancement in the treatment of lupus nephritis. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option. This guide provides a foundational understanding of its properties and the experimental basis for its use, intended to support further research and development in the field of immunosuppressive therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Voclosporin Wikipedia [en.wikipedia.org]
- 2. An Option for Lupus Nephritis | LUPKYNIS® (voclosporin) [lupkynis.com]
- 3. mdpi.com [mdpi.com]
- 4. ≥95% (HPLC), Calcineurin inhibitor, film or powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. Voclosporin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]







- 10. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Voclosporin: Synthesis and Description Chemicalbook [chemicalbook.com]
- 15. data.epo.org [data.epo.org]
- 16. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. njms.rutgers.edu [njms.rutgers.edu]
- 19. Voclosporin for Lupus Nephritis NephJC [nephjc.com]
- 20. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial. [themednet.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Voclosporin (CAS Number: 117620-72-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597075#cas-number-117620-72-1-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com